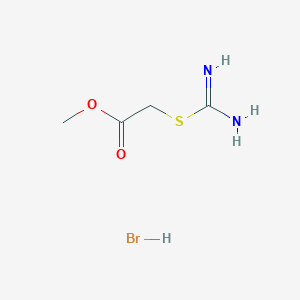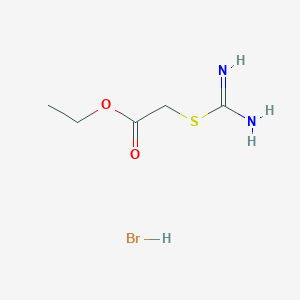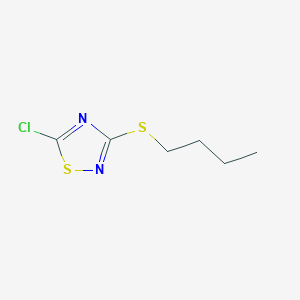![molecular formula C6H9ClN2S2 B6350022 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 91912-49-1](/img/structure/B6350022.png)
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound that belongs to the thiadiazole family . It possesses unique chemical properties and has gained significant attention in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación
5-Cl-3-MPS-1,2,4-TD has been studied for its potential applications in the scientific research field. It has been found to possess a variety of properties, including antifungal, antibacterial, and antioxidant activities. It is also known to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. In addition, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, making it a potential target for drug development.
Mecanismo De Acción
5-Cl-3-MPS-1,2,4-TD is thought to act through several mechanisms. It has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been found to act as a monoamine oxidase inhibitor, which can lead to increased levels of certain neurotransmitters, such as serotonin and dopamine. Finally, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, which could lead to new drug targets.
Biochemical and Physiological Effects
5-Cl-3-MPS-1,2,4-TD has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and antioxidant activities. In addition, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Finally, it has been found to interact with various proteins and enzymes, which could lead to new drug targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Cl-3-MPS-1,2,4-TD in laboratory experiments offers several advantages. It is relatively easy to synthesize, and is relatively stable when stored at room temperature. Additionally, it is relatively nontoxic and is not known to cause any adverse side effects. However, it is important to note that 5-Cl-3-MPS-1,2,4-TD may interact with other compounds, and so it is important to be aware of potential interactions when using this compound in laboratory experiments.
Direcciones Futuras
The potential applications of 5-Cl-3-MPS-1,2,4-TD are vast. Future research could focus on the development of new drugs based on this compound, as well as its potential use as an inhibitor of enzymes and proteins. Additionally, further research could be conducted to explore its potential use as an antioxidant, and its ability to interact with various proteins and enzymes. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Métodos De Síntesis
5-Cl-3-MPS-1,2,4-TD is typically synthesized by the condensation of 2-methylpropylsulfanyl-1,2,4-thiadiazole-5-chloride (2-MPS-1,2,4-TDCl) and 2-chloro-3-methylpropylsulfanyl-1,2,4-thiadiazole (2-Cl-3-MPS-1,2,4-TD). The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically conducted at a temperature of 40-45°C. The reaction is typically complete within 1-3 hours.
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-3-(2-methylpropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNRWCQXLZTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)


![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)